molecular formula C10H8FN3O2 B1441295 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1260912-27-3

1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1441295
CAS RN: 1260912-27-3
M. Wt: 221.19 g/mol
InChI Key: LSDGCYGSFJXEKI-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly referred to as FBT, is an organic compound used in a variety of scientific research applications. It is a valuable tool for scientists in the fields of medicinal chemistry, biochemistry, and pharmacology due to its unique structure and reactivity.

Scientific Research Applications

Antiproliferative Agents in Cancer Research

This compound has been utilized in the synthesis of novel hybrids with dehydroabietic acid, showing significant antiproliferative activity against various human carcinoma cell lines . These hybrids exhibit better activity compared to traditional chemotherapy agents like cisplatin, indicating potential as a new class of antitumor diterpenoids.

Central Nervous System (CNS) Active Agents

In the quest for new CNS active agents, derivatives of this compound have been designed and synthesized, showing promising results as antidepressants and antiseizure medicines . The compounds have been tested in animal models, displaying efficacy in reducing immobility time, which is indicative of antidepressant activity.

Medicinal Chemistry and Drug Design

The triazole moiety, to which the compound belongs, is of great interest in medicinal chemistry due to its structural similarity with DNA bases . This similarity is crucial for the effectiveness of many drugs, especially those with antiviral and anticancer properties.

Biotechnology Research

While direct references to the use of “1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” in biotechnology research were not found, related compounds with the fluorobenzyl group have been used in proteomics research . These compounds are specialty products for research, indicating the importance of the fluorobenzyl group in biotechnological applications.

Organic Synthesis

The compound’s structural features make it a candidate for use in organic synthesis. Although specific examples of its use in this field were not identified, its related chemical structures are commonly used in the synthesis of various organic compounds .

Chemical Engineering

In chemical engineering, the compound could potentially be involved in the synthesis and development of new materials or chemical processes. Its related compounds have been used in the synthesis of various chemical products .

Pharmacology

The compound has shown potential in pharmacology, particularly in the synthesis of compounds with antiproliferative properties against cancer cells . Its role in the development of new pharmacological agents is an area of active research.

Bioactive Compound Development

Indole derivatives, which share a similar heterocyclic structure with the compound , have a wide range of biological activities . This suggests that “1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” could also be explored for the development of bioactive compounds with diverse clinical applications.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-8-3-1-2-7(4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDGCYGSFJXEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1260912-27-3
Record name 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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